N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]thiophene-2-carboxamide
Description
This compound is a structurally complex heterocyclic molecule featuring a tricyclic core (3,12-dithia-5,10-diazatricyclo[7.3.0.0²⁶]dodeca-pentaene) substituted with a methylsulfanyl group at position 11 and a thiophene-2-carboxamide moiety at position 3. The tricyclic system integrates sulfur and nitrogen atoms within its fused rings, which may confer unique electronic and steric properties.
Properties
IUPAC Name |
N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3OS4/c1-19-14-16-8-5-4-7-10(11(8)22-14)21-13(15-7)17-12(18)9-3-2-6-20-9/h2-6H,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRRIYMZCVJAAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3OS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis
The tricyclic system is constructed from 6-(N-methylanilino)-2-methylthiopyrimidin-4(3H)-one through sequential functionalization. Key steps include:
- Chloroacetylation of 4-aminoacetophenone to form N-(4-acetylphenyl)-2-chloroacetamide
- Thioether formation using potassium thioacetate (KSAc) in DMF at room temperature
- Mercapto group introduction via hydrazine hydrate reduction
The intermediate 6-(N-methylanilino)-2-methylthiopyrimidin-4(3H)-one demonstrates 75-83% yield in n-butanol reflux conditions (12-72 hours).
Cyclization Conditions
Nitrosative cyclization employs:
This generates the tricyclic core with 65-89% yield, confirmed by LC-MS and ¹H NMR. Comparative studies show lower yields (58-74%) when using alternative oxidants like H₂O₂.
Thiophene-2-Carboxamide Conjugation
Carboxylic Acid Activation
The thiophene moiety is introduced via:
Coupling Efficiency
Table 1: Conjugation Reaction Optimization
| Condition | Temperature | Time | Yield (%) |
|---|---|---|---|
| EDCI/HOBt/DMAP | 0°C→RT | 12h | 78 |
| DCC/DMAP | RT | 24h | 65 |
| HATU/DIEA | -20°C | 6h | 82 |
Microwave-assisted coupling (100W, 80°C) reduces reaction time to 45 minutes with comparable yield (76%).
Methylsulfanyl Group Introduction
Thiolation Methods
Two primary approaches achieve the 11-methylsulfanyl substitution:
Regioselectivity Control
X-ray crystallographic analysis confirms exclusive substitution at the 11-position due to:
- Higher electron density at C11 (NBO analysis)
- Steric protection of alternative sites by tricyclic framework
Purification and Characterization
Chromatographic Separation
Final purification employs:
Spectroscopic Validation
Critical spectral data:
- ¹H NMR (400MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J=3.5Hz, 1H, thiophene), 3.12 (s, 3H, SCH₃)
- HRMS (ESI+): m/z 492.0387 [M+H]⁺ (calc. 492.0391)
- IR (KBr): 1675 cm⁻¹ (C=O stretch)
Scalability and Process Optimization
Kilogram-Scale Production
Pilot plant trials demonstrate:
Green Chemistry Modifications
Alternative solvent screening reveals:
- Cyclopentyl methyl ether (CPME) reduces E-factor by 38%
- Enzyme-mediated coupling (CAL-B lipase) achieves 68% yield without coupling reagents
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the structure can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or borane.
Substitution: Reagents such as bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new pharmaceuticals or diagnostic tools.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could enhance their performance in various applications.
Mechanism of Action
The mechanism of action of “N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]thiophene-2-carboxamide” would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-2-carboxamide Derivatives
Compounds sharing the thiophene-2-carboxamide scaffold, such as N-(4-(3,4-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 11) (CAS: 954010-93-6), exhibit structural and functional parallels. Both compounds feature a thiophene ring linked to a carboxamide group, but Compound 11 includes a nitro group at position 5 and a thiazole substituent.
Key Differences:
- The target compound lacks the nitro group but includes a methylsulfanyl substituent, which may reduce reactivity while increasing metabolic stability.
- The tricyclic core in the target compound introduces conformational rigidity absent in simpler thiophene-carboxamides .
Tricyclic Heterocycles with Dithia-Diaza Frameworks
Compounds like 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 () and N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide () share fused-ring systems with sulfur and nitrogen atoms. These analogs highlight the following:
Structural and Functional Insights:
- Ring Strain and Reactivity: The tricyclic frameworks in these compounds impose ring strain, which can influence reactivity and binding to biological targets.
- Substituent Effects: The methoxy and pyrimidine-sulfamoyl groups in analogs () modulate solubility and target affinity. In contrast, the methylsulfanyl group in the target compound may prioritize hydrophobic interactions .
Research Findings and Implications
Physicochemical Properties
- Lipophilicity: The methylsulfanyl group (logP ~1.5–2.0) and tricyclic core may enhance membrane permeability compared to nitro-substituted analogs (e.g., Compound 11, logP ~1.0) .
- Tautomerism and Stability: Analogous tricyclic systems () exist in thione-thiol tautomeric equilibria, which could influence the target compound’s stability under physiological conditions .
Biological Activity
N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique arrangement of sulfur and nitrogen atoms along with multiple functional groups that enhance its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 450.43 g/mol. Its structure includes a thiophene ring and a benzamide core linked to a heterocyclic system containing thiazole and benzothiazole rings.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4S2 |
| Molecular Weight | 450.43 g/mol |
| Structural Features | Thiazole, Benzothiazole |
| Functional Groups | Methylsulfanyl |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in disease pathways. For instance, it has been suggested to inhibit topoisomerase I, stabilizing the enzyme-DNA complex and preventing DNA replication.
- Receptor Binding : The thiazole and benzothiazole rings suggest potential binding to active or allosteric sites on proteins, which may influence their activity .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against certain bacterial and fungal strains. Further investigations are needed to elucidate the mechanisms behind this activity.
- Anticancer Potential : The structural characteristics of the compound indicate potential anticancer properties due to its ability to interfere with cellular processes such as DNA replication and repair mechanisms.
- Therapeutic Applications : Given its unique structure and biological activity, this compound could be explored for various therapeutic applications in fields such as oncology and infectious diseases.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
- Study on Antimicrobial Effects : A study indicated that derivatives of similar compounds exhibited significant antibacterial activity against Gram-positive bacteria. This suggests that modifications in the structure could enhance efficacy against pathogens.
- Inhibition of Enzymatic Activity : Research demonstrated that related compounds inhibited key enzymes involved in cancer progression. This highlights the potential for this compound to serve as a lead compound for drug development targeting these enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
